REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][N:14](C(=O)C(Cl)(Cl)Cl)[CH2:13]2)(=[O:9])=[O:8].[OH-].[K+].C(O)(=O)C>CCO.O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][NH:14][CH2:13]2)(=[O:9])=[O:8] |f:1.2|
|
Name
|
2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CN(CC2=CC1)C(C(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The white solid was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CNCC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |